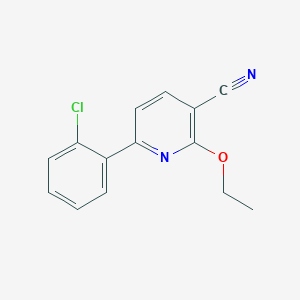
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile (CEPC) is a chemical compound with several applications in scientific research. It is a useful reagent for organic synthesis and has been used in various biochemical and physiological studies. CEPC has a unique molecular structure, which enables it to interact with various biological systems in a specific manner. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEPC.
Aplicaciones Científicas De Investigación
Synthesis of Chalcone Derivatives
Chalcones are a family of compounds that have shown promise in drug discovery due to their array of pharmacological and biological effects. The structure of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile allows it to act as a precursor in the synthesis of chalcone derivatives. These derivatives have been researched for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Antimicrobial and Antifungal Applications
The chalcone derivatives synthesized from 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile can be studied for their antimicrobial and antifungal activities. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .
Anti-inflammatory and Antioxidant Research
Inflammation and oxidative stress are underlying mechanisms in many diseases. Chalcone derivatives from 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile can be explored for their potential anti-inflammatory and antioxidant effects, which could lead to the development of new therapeutic agents .
Anticancer and Antitumor Studies
Cancer research is one of the most critical areas of scientific study. The chalcone derivatives obtained from 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile can be used to investigate their anticancer and antitumor properties, offering a pathway to novel oncological treatments .
Development of Organic Electronics
Chalcone derivatives have applications beyond pharmaceuticals. They can be used in the development of organic electronics due to their ability to act as scintillators, polymerization catalysts, and fluorescent whitening agents. This opens up research opportunities in creating more efficient and sustainable electronic devices .
Chemical Intermediate for Heterocyclic Compounds
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile: serves as a chemical intermediate for synthesizing various heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals, making this application vital for both health and environmental sciences .
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-2-18-14-10(9-16)7-8-13(17-14)11-5-3-4-6-12(11)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSACAWRNAOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
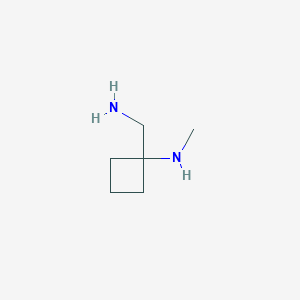
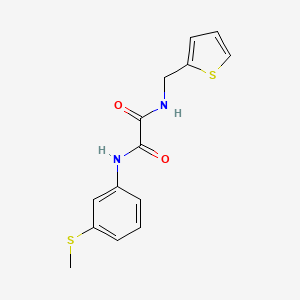
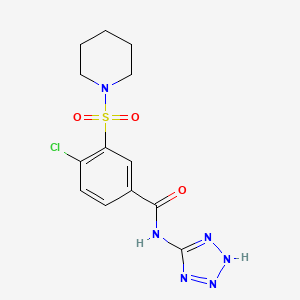


![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)
![Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2981440.png)
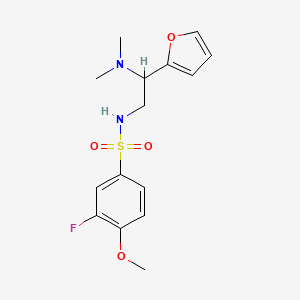
![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)